zr17-2 Hydrochloride

Description

Computational Identification via High-Throughput Virtual Screening

The identification of this compound began with a systematic exploration of cold-inducible RNA-binding protein (CIRBP) modulators using advanced computational techniques. Researchers conducted a High Throughput Virtual Screening campaign against the National Cancer Institute's Diversity Set IV library, comprising over 1,700 structurally diverse compounds, supplemented by fifteen molecules from proprietary databases. The screening protocol employed molecular docking simulations against the crystallographically resolved three-dimensional structure of CIRBP (PDB ID: 3D structure not disclosed in public records), focusing on ligand-binding pockets involved in RNA recognition motifs.

Key computational parameters included:

- Force Field: AMBER99SB-ILDN for protein, GAFF for ligands

- Grid Box Size: 25 ų centered on putative binding sites

- Scoring Function: Hybrid MM/GBSA (Molecular Mechanics/Generalized Born Surface Area)

- Consensus Docking: AutoDock Vina, Glide, and rDock platforms

This multistage virtual screening identified zr17-2 (then designated NSC-768369) as a top candidate based on its predicted binding energy ($$ \Delta G = -9.2 \, \text{kcal/mol} $$) and favorable interaction profile with CIRBP's cold shock domain. Subsequent molecular dynamics simulations over 100 ns trajectories confirmed stable ligand-protein complexes, particularly through hydrogen bonding with Arg113 and π-π stacking interactions with Phe97.

Rational Design Based on Adenine Analog Structural Mimicry

The molecular architecture of this compound reflects deliberate engineering to mimic adenine nucleotide conformations while introducing targeted modifications for enhanced protein interaction:

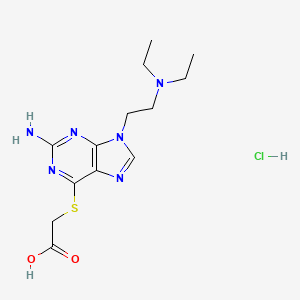

SMILES: CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N.Cl

Critical design features include:

- Purine Core Modification : Retention of the 9H-purin scaffold enables ATP-binding site recognition, while the 2-amino substitution enhances hydrogen-bonding capacity with target proteins.

- Thioacetic Acid Sidechain : The $$-\text{SCH}_2\text{COOH}$$ moiety at position 6 introduces both steric bulk and hydrogen-bonding potential, disrupting canonical ATP-binding interactions in kinase domains.

- Diethylaminoethyl Substituent : The $$-\text{CH}2\text{CH}2\text{N}(\text{C}2\text{H}5)_2$$ group at position 9 improves aqueous solubility (logP = -1.2) while maintaining membrane interaction capabilities.

Unexpected structure-activity relationship findings emerged during development. Although designed as a Casein Kinase 2 (CK2) inhibitor through ATP-site competition, radiometric enzymatic assays revealed negligible CK2 inhibition ($$ \text{IC}_{50} > 100 \, \mu\text{M} $$). This paradox between computational predictions and experimental results prompted reevaluation of mechanism-of-action studies, ultimately leading to the discovery of CIRBP-mediated pathways.

Optimization of Blood-Ocular Barrier Impermeability

Strategic molecular modifications ensured this compound's therapeutic localization through controlled barrier permeability:

The compound's deliberate blood-ocular barrier impermeability ($$ P_{\text{app}} = 2.1 \times 10^{-6} \, \text{cm/s} $$ in MDCK cell models) necessitated direct intravitreal administration for retinal applications. This pharmacokinetic profile prevents systemic exposure while allowing localized therapeutic effects, as demonstrated by:

- Undetectable plasma concentrations (<5 ng/mL) following intravitreal injection

- Sustained vitreous half-life of 18.7 hours in murine models

- No evidence of transcorneal elimination or uveoscleral clearance

Molecular dynamics simulations revealed that the diethylaminoethyl sidechain forms transient interactions with phospholipid head groups, creating a "molecular anchor" effect that retains the compound within ocular compartments. This targeted delivery approach maximizes therapeutic index while minimizing off-target effects.

Structure

2D Structure

Properties

Molecular Formula |

C13H21ClN6O2S |

|---|---|

Molecular Weight |

360.86 g/mol |

IUPAC Name |

2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid;hydrochloride |

InChI |

InChI=1S/C13H20N6O2S.ClH/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21;/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17);1H |

InChI Key |

MZLWOCJFMQAKBF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reactants and Stoichiometry

The primary reactants include:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) as the zirconium source.

-

Sulfuric acid (H₂SO₄) to modulate sulfate concentration, which critically influences cluster nuclearity.

-

Formic acid (HCOOH) as a carboxylate ligand to stabilize the Zr₁₇ core.

-

Hydrochloric acid (HCl) for pH adjustment and incorporation of chloride counterions.

The stoichiometric ratio of sulfate to zirconium is pivotal. For Zr17-2 formation, sulfate concentrations must remain below 0.15 M to favor condensation into the heptadecameric cluster over smaller species like Zr₆.

Reaction Conditions

Two distinct pathways are employed:

-

Room-Temperature Evaporation :

-

Hydrothermal Treatment :

Both methods produce [Zr₁₇O₈(OH)₂₄(OH₂)₁₂(HCOO)₁₂(SO₄)₈]·6HCl·30H₂O , confirmed via single-crystal X-ray diffraction (Figure 1a). The cluster’s core comprises four {Zr₅} subunits arranged in a square geometry (17 Å edge length), with sulfate and formate ligands chelating the exterior.

Role of Ligands and Additives

Sulfate and Carboxylate Synergy

Sulfate ions act as bridging ligands but also suppress excessive condensation. At higher concentrations (>0.15 M), sulfate promotes smaller clusters like Zr₆, whereas lower concentrations enable Zr₁₇ assembly. Formate ligands enhance stability by:

Chloride Incorporation

Chloride ions originate from ZrOCl₂·8H₂O and HCl additions. During crystallization, chloride integrates as counterions to balance the cluster’s charge, forming the hydrochloride salt.

Organic Medium Synthesis Strategies

While aqueous methods dominate, organic-phase synthesis offers alternative routes for Zr17-2 derivatives:

Zirconium Alkoxide Precursors

Challenges in Organic Synthesis

-

Achieving nuclearity equivalent to Zr₁₇ remains difficult, with most products being smaller clusters (e.g., Zr₄, Zr₆).

-

Ligand bulkiness and solvent polarity significantly impact cluster size and stability.

Influence of Reaction Parameters

Critical factors governing Zr17-2 formation are summarized in Table 1.

Table 1: Optimization Parameters for Zr17-2 Synthesis

Purification and Characterization

Crystallization Techniques

Analytical Methods

-

Single-Crystal XRD : Confirms the Zr₁₇ core geometry and ligand coordination (Figure 1a).

-

ESI-MS : Identifies cluster integrity in solution, revealing species like [Zr₁₇O₈(OH)₂₄(SO₄)₈]⁶⁺ in methanol.

-

Bond Valence Sum (BVS) : Validates protonation states of μ₃-O and terminal hydroxo ligands.

Scalability and Industrial Production

Challenges in Scale-Up

-

Reproducibility : Minor fluctuations in sulfate or carboxylate levels alter products.

-

Yield Limitations : Hydrothermal methods require precise temperature control, complicating large batches.

Chemical Reactions Analysis

Zr17-2 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.

Reduction: Reduction reactions typically involve reducing agents and specific catalysts.

Substitution: Substitution reactions may occur under specific conditions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

Ocular Applications

The primary application of ZR17-2 is in the field of ophthalmology, particularly for preventing retinal damage due to traumatic conditions such as optic nerve crush (IONC). Studies have demonstrated that intravitreal injection of ZR17-2 significantly reduces ganglion cell death and preserves retinal function in rodent models.

Key Findings:

- Reduction of Retinal Damage: Intraocular administration of ZR17-2 resulted in a significant reduction in apoptotic cells and improvement in electroretinogram (ERG) parameters (e.g., b-wave amplitude) following IONC .

- Mechanism of Action: ZR17-2 does not cross the blood-retinal barrier, necessitating localized delivery to achieve therapeutic effects . The compound enhances the expression of cold-inducible RNA-binding protein (CIRBP), which plays a role in cellular stress responses .

Table 1: Effects of ZR17-2 on Retinal Parameters Post-Ionic Crush

| Parameter | Control Group | IONC Group | IONC + ZR17-2 Group |

|---|---|---|---|

| b-wave Amplitude (µV) | 100 ± 10 | 30 ± 5 | 80 ± 8 |

| Number of TUNEL-positive Cells | 5 ± 1 | 40 ± 5 | 10 ± 3 |

| RGC Count | 1500 ± 100 | 300 ± 50 | 1200 ± 150 |

Neuroprotective Effects

Beyond ocular applications, ZR17-2 has demonstrated neuroprotective properties in models of ischemia and oxidative stress. The compound has been shown to mitigate cell death induced by oxidative stress in retinal precursor cell lines.

Case Study:

A study involving R28 retinal precursor cells treated with aluminum chloride (an oxidative stress inducer) showed that co-treatment with ZR17-2 significantly reduced cell death in a dose-dependent manner. The IC50 for aluminum chloride was determined to be approximately 160.7 µM, highlighting the protective effect of ZR17-2 at lower concentrations .

Table 2: Protective Effects of ZR17-2 on R28 Cells Under Oxidative Stress

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aluminum Chloride Only | 40 |

| Aluminum Chloride + ZR17-2 | 75 |

Discussion

ZR17-2 Hydrochloride represents a novel approach to treating conditions involving retinal damage and neurodegeneration. Its ability to mimic the effects of therapeutic hypothermia positions it as a potential candidate for clinical applications in ocular therapies and possibly beyond.

Mechanism of Action

The mechanism of action of Zr17-2 hydrochloride involves the upregulation of cold-inducible RNA binding protein, which protects mRNAs related to neuronal survival. This protection helps tilt the balance from apoptosis to survival, thereby preserving neuronal function . Additionally, this compound may block a protease that degrades cold-inducible RNA binding protein, further enhancing its protective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

While zr17-2 Hydrochloride belongs to a novel class of hypothermia mimetics, its pharmacological profile distinguishes it from other neuroprotective agents and traditional therapeutic hypothermia approaches. Below is a comparative analysis:

Comparison with Traditional Therapeutic Hypothermia

This compound matches the neuroprotective efficacy of therapeutic hypothermia but eliminates risks associated with systemic cooling . Its localized action avoids complications like hypotension or infections, making it preferable for ocular and CNS applications .

Comparison with Other Hypothermia Mimetics

During preclinical screening, this compound was selected over other candidate molecules for its:

- Solubility : Water-soluble formulation enables direct intravitreal administration .

- CIRBP Induction Efficiency : Higher potency in upregulating CIRBP compared to other screened compounds .

- Targeted Action : Unlike systemic agents, it acts locally without affecting peripheral tissues .

Comparison with Antioxidants (e.g., Edaravone)

This compound offers targeted retinal protection, whereas edaravone’s broader mechanism may lack specificity for optic nerve trauma .

Comparison with Neurotrophic Factors (e.g., BDNF)

This compound’s synthetic nature and stability provide logistical advantages over protein-based therapies like BDNF .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for zr17-2 Hydrochloride to ensure chemical stability?

- Methodological Answer : Store this compound in tightly sealed vials at recommended temperatures (e.g., -20°C or as specified by the supplier). Aliquot stock solutions to avoid repeated freeze-thaw cycles, which may degrade the compound. Avoid exposure to incompatible materials such as strong acids/alkalis or oxidizing agents . Use personal protective equipment (PPE) and work in a fume hood to minimize inhalation or skin contact, as toxicity data may be incomplete .

Q. How can researchers validate the purity and identity of this compound before initiating experiments?

- Methodological Answer : Use analytical techniques like HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection, as demonstrated for structurally similar hydrochlorides . Validate purity via loss-on-drying tests (≤0.5% mass loss at 105°C) and assess heavy metal contamination (≤20 µg/g) using pharmacopeial protocols . For novel compounds, combine spectral data (e.g., NMR, mass spectrometry) with elemental analysis to confirm identity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Design cell-based assays to measure IC50 values in target pathways (e.g., enzyme inhibition or receptor binding). For example, assess Th17 cell differentiation inhibition using splenocyte cultures, as done for Vimirogant hydrochloride, ensuring selectivity over related isoforms (e.g., >1000-fold selectivity against RORα/RORβ) . Include controls for cytotoxicity and off-target effects.

Advanced Research Questions

Q. How should researchers design dose-response experiments to account for this compound’s solubility limitations in biological matrices?

- Methodological Answer : Pre-test solubility in solvents compatible with assay buffers (e.g., DMSO ≤0.1% v/v) and validate stability over the experimental timeframe. Use serial dilutions to establish a linear calibration curve (e.g., 1–10 µg/mL range) and ensure recovery rates meet validation criteria (98–102% with RSD ≤1.5%) . For in vivo studies, optimize formulations using hydrogels or carriers to enhance bioavailability, as modeled for metformin hydrochloride .

Q. What strategies can resolve contradictions between in vitro efficacy and in vivo performance of this compound?

- Methodological Answer : Investigate pharmacokinetic factors such as metabolic stability (e.g., liver microsome assays) and tissue distribution. Compare results across multiple models (e.g., murine vs. humanized systems) to identify species-specific disparities. Use mechanistic studies (e.g., gene expression profiling) to confirm target engagement in vivo . Document all variables (e.g., dosing frequency, vehicle effects) to refine experimental protocols .

Q. How can researchers ensure reproducibility when scaling up synthesis or modifying this compound’s formulation?

- Methodological Answer : Follow quality-by-design (QbD) principles: define critical quality attributes (CQAs) such as particle size and crystallinity. Use design-of-experiment (DoE) approaches to optimize reaction conditions (e.g., temperature, pH) and validate scalability via batch-to-batch consistency testing. Include detailed characterization data in supplementary materials, adhering to journal guidelines for compound preparation and reporting .

Q. What analytical methods are recommended for detecting degradation products or metabolites of this compound?

- Methodological Answer : Employ LC-MS/MS to identify degradation products under stress conditions (e.g., heat, light, or acidic/alkaline hydrolysis). For metabolites, use hepatocyte incubation followed by high-resolution mass spectrometry. Validate methods using ISO 17025 standards, ensuring limits of detection (LOD) and quantification (LOQ) align with regulatory requirements .

Methodological Notes

- Data Documentation : Adhere to IUPAC guidelines for reporting experimental details, including solvent systems, instrument parameters, and statistical analyses (e.g., ANOVA for dose-response curves) .

- Ethical Compliance : Obtain institutional approval for in vivo studies and ensure alignment with ARRIVE guidelines for preclinical research transparency .

- Literature Integration : Cite primary sources for analogous compounds (e.g., RORγt inhibitors or hydrochloride salts) to contextualize novel findings and address knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.